N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, substituted with a 3,4-dichlorophenyl group and a methoxy group
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 3,4-dichlorophenyl group is reacted with the chromene core in the presence of a palladium catalyst.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it may modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-1,1-dimethylurea:
3,4-dichlorophenylacetonitrile: This compound is used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals and agrochemicals.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate:
This compound stands out due to its unique combination of a chromene core and specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCDAOZHZODBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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